4-(4-bromophenyl)-1-cycloheptyl-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
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Overview
Description
4-(4-BROMOPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromophenyl group, a cycloheptyl ring, and a hydroxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-e][1,4]thiazepine derivatives, including 4-(4-BROMOPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE, can be achieved through multi-component reactions. One common method involves the condensation of appropriate aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids in water under sonication . This green and chemoselective approach provides high yields and excellent functional group tolerance without the need for a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions, utilizing recyclable heterogeneous solid acid catalysts to enhance efficiency and sustainability . The use of solid acid functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid has been shown to catalyze the one-pot three-component condensation effectively .
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted pyrazolo[3,4-e][1,4]thiazepine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant anti-bacterial and anti-tubercular activities.
Medicine: Potential therapeutic agent for treating infections caused by resistant bacterial pathogens.
Industry: Utilized in the development of new drugs and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to inhibit key enzymes and proteins involved in bacterial growth and replication . This inhibition disrupts essential cellular processes, leading to the death of bacterial cells.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzothiazepines: Known for their angiotensin-converting enzyme inhibition and use in hypertension treatment.
1,4-Thiazepines: Exhibit anti-cancer activity and are used in chemotherapy.
Uniqueness
4-(4-BROMOPHENYL)-1-CYCLOHEPTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique combination of a bromophenyl group, a cycloheptyl ring, and a hydroxy group, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H22BrN3O2S |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-cycloheptyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C19H22BrN3O2S/c20-13-9-7-12(8-10-13)17-16-18(21-15(24)11-26-17)23(22-19(16)25)14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11H2,(H,21,24)(H,22,25) |
InChI Key |
FKFNDYDISZVPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)Br)C(=O)N2 |
Origin of Product |
United States |
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